molecular formula C21H19N5OS2 B3011183 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 2034301-47-6

2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B3011183
CAS No.: 2034301-47-6
M. Wt: 421.54
InChI Key: SSYXGRRLTDVHQG-UHFFFAOYSA-N
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Description

2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinazoline core, a phenethylamino group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The thiazole ring is then incorporated via a cyclization reaction, and the final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products. Industrial-scale synthesis also emphasizes the use of environmentally friendly reagents and sustainable practices to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinazoline and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides, alkylating agents

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted quinazolines and thiazoles.

Scientific Research Applications

2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can exert its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and thiazole-containing molecules, such as:

  • 4-(phenethylamino)quinazoline
  • N-(thiazol-2-yl)acetamide
  • Quinazoline-based tyrosine kinase inhibitors

Uniqueness

What sets 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide apart is its unique combination of structural features, which confer distinct chemical properties and biological activities. The presence of both the quinazoline and thiazole rings, along with the phenethylamino group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c27-18(25-20-23-12-13-28-20)14-29-21-24-17-9-5-4-8-16(17)19(26-21)22-11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2,(H,22,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYXGRRLTDVHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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